![molecular formula C16H14BrN3O B2737745 1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea CAS No. 899990-15-9](/img/structure/B2737745.png)
1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea
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Description
1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea, also known as BRIMU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of a phenylurea herbicide, closely related in structure to the queried compound, was analyzed to understand its molecular arrangement and interactions. The study revealed how hydrogen bonds and weak C-H⋯π interactions link adjacent molecules, forming chains along the crystal axis, and highlighted the presence of short intermolecular Br⋯Br contacts, contributing to the formation of a two-dimensional network (Gihaeng Kang et al., 2015).
Hydrogel Formation and Rheology
Urea derivatives have been found to form hydrogels in acidic conditions, with the morphology and rheology of these gels depending on the identity of the anion. This property is utilized for tuning the physical properties of gels, indicating potential applications in material science and drug delivery systems (G. Lloyd & J. Steed, 2011).
Interaction with Anions
The interaction of urea derivatives with a variety of oxoanions has been studied, showing the potential for urea-based compounds to form complexes with anions through hydrogen bonding. This interaction is significant in understanding the chemical behavior of urea derivatives in various solvents and could have implications in catalysis and environmental chemistry (M. Boiocchi et al., 2004).
Antimicrobial Activity
Some urea derivatives have demonstrated antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents. The synthesis of aminobenzylated Mannich bases from bromobenzaldehyde and their evaluation for antimicrobial properties highlight the versatility of urea derivatives in pharmaceutical research (K. Nimavat et al., 2004).
Cytokinin-like Activity
Urea derivatives have been found to exhibit cytokinin-like activity, impacting plant growth and development. Studies on compounds such as forchlorofenuron (CPPU) and thidiazuron (TDZ) have shed light on the structure-activity relationship of urea cytokinins, opening avenues for agricultural applications in enhancing plant morphogenesis and productivity (A. Ricci & C. Bertoletti, 2009).
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-10-8-11(6-7-13(10)17)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYZBZCGCYYHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CNC3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea |
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